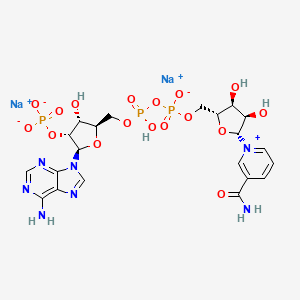

Nadide phosphate disodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ニコチンアミドアデニンジヌクレオチドリン酸二ナトリウムは、細胞代謝における重要な補酵素です。これは、電子移動とエネルギー生成を促進する重要なレドックス補因子として機能します。 この化合物は、さまざまな代謝反応、特にレドックスプロセスにおいて重要な役割を果たし、細胞のレドックスプロセスを理解し操作するために不可欠です .

準備方法

合成ルートと反応条件: ニコチンアミドアデニンジヌクレオチドリン酸二ナトリウムは、ニコチンアミドアデニンジヌクレオチドからリン酸化によって合成できます。この反応は、ニコチンアミドアデニンジヌクレオチドキナーゼを使用して、ニコチンアミドアデニンジヌクレオチドにリン酸基を付加することを伴います。 この酵素は、アデノシン三リン酸からのリン酸基をニコチンアミドアデニンジヌクレオチドに転移させ、ニコチンアミドアデニンジヌクレオチドリン酸を形成します .

工業的生産方法: 工業的な環境では、ニコチンアミドアデニンジヌクレオチドリン酸二ナトリウムは、微生物発酵によって製造されます。特定の菌株のバクテリアまたは酵母は、この化合物を過剰に産生するように遺伝子組み換えされています。 発酵ブロスはその後、ニコチンアミドアデニンジヌクレオチドリン酸二ナトリウムを抽出し精製するために処理されます .

3. 化学反応解析

反応の種類: ニコチンアミドアデニンジヌクレオチドリン酸二ナトリウムは、主にレドックス反応を受けます。 これは、ニコチンアミドアデニンジヌクレオチドリン酸を形成するために酸化され、ニコチンアミドアデニンジヌクレオチドリン酸水素を生成するために還元できます .

一般的な試薬と条件:

酸化: 過酸化水素または分子状酸素などの酸化剤の使用を伴います。

主な生成物:

酸化: ニコチンアミドアデニンジヌクレオチドリン酸

4. 科学研究への応用

ニコチンアミドアデニンジヌクレオチドリン酸二ナトリウムは、科学研究において幅広い応用があります。

化学反応の分析

Types of Reactions: Disodium Nicotinamide Adenine Dinucleotide Phosphate primarily undergoes redox reactions. It can be oxidized to form Nicotinamide Adenine Dinucleotide Phosphate and reduced to produce Nicotinamide Adenine Dinucleotide Phosphate Hydrogen .

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Typically involves reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products:

Oxidation: Nicotinamide Adenine Dinucleotide Phosphate

Reduction: Nicotinamide Adenine Dinucleotide Phosphate Hydrogen

科学的研究の応用

Disodium Nicotinamide Adenine Dinucleotide Phosphate has extensive applications in scientific research:

作用機序

ニコチンアミドアデニンジヌクレオチドリン酸二ナトリウムは、レドックス補因子として作用することにより効果を発揮します。これは、カルビンサイクルや脂質および核酸合成など、さまざまな代謝経路における電子移動を促進します。 この化合物は、ニコチンアミドアデニンジヌクレオチドリン酸をニコチンアミドアデニンジヌクレオチドリン酸水素に還元する反応に関与しており、その後、生合成反応や抗酸化防御機構に関与します .

類似の化合物:

- ニコチンアミドアデニンジヌクレオチド

- ニコチンアミドアデニンジヌクレオチド水素

- ニコチンアミドアデニンジヌクレオチドリン酸水素

比較: ニコチンアミドアデニンジヌクレオチドリン酸二ナトリウムは、追加のリン酸基により、その溶解性と安定性が向上しているため、独特です。これは、研究や工業的用途に特に適しています。 ニコチンアミドアデニンジヌクレオチドが主に異化反応に関与するのに対し、ニコチンアミドアデニンジヌクレオチドリン酸二ナトリウムは、生合成や解毒などの同化反応に関与しています .

類似化合物との比較

- Nicotinamide Adenine Dinucleotide

- Nicotinamide Adenine Dinucleotide Hydrogen

- Nicotinamide Adenine Dinucleotide Phosphate Hydrogen

Comparison: Disodium Nicotinamide Adenine Dinucleotide Phosphate is unique due to its additional phosphate group, which enhances its solubility and stability. This makes it particularly well-suited for research and industrial applications. Unlike Nicotinamide Adenine Dinucleotide, which primarily participates in catabolic reactions, Disodium Nicotinamide Adenine Dinucleotide Phosphate is involved in anabolic processes, such as biosynthesis and detoxification .

生物活性

Nadide phosphate disodium, also known as β-Nicotinamide adenine dinucleotide phosphate (NADP-Na2), is a vital coenzyme involved in numerous biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₂₁H₂₆N₇Na₂O₁₇P₃

- Molecular Weight : 787.37 g/mol

- CAS Number : 24292-60-2

- Solubility : Water-soluble (50 mg/mL at room temperature) .

This compound functions primarily as a cofactor in redox reactions, facilitating electron transfer in various metabolic pathways. It exists in two forms:

- Oxidized form (NADP+) : Acts as an electron acceptor.

- Reduced form (NADPH) : Serves as a reducing agent in biosynthetic reactions and antioxidant defense .

Biological Functions

- Electron Transport : NADP/NADPH plays a crucial role in cellular respiration and photosynthesis by participating in the electron transport chain.

- Biosynthesis : It is essential for the synthesis of fatty acids and nucleotides, contributing to cellular growth and repair.

- Antioxidant Defense : NADPH is involved in the regeneration of reduced glutathione, a major antioxidant that protects cells from oxidative stress .

Case Study 1: Role in Metabolic Disorders

Research indicates that NADP/NADPH levels are altered in metabolic diseases such as diabetes and obesity. A study highlighted that supplementation with NADP can improve insulin sensitivity and glucose metabolism in diabetic models .

Case Study 2: Cancer Research

In cancer biology, NADPH is critical for maintaining the redox balance within tumor cells. Studies have shown that inhibiting NADPH production can enhance the efficacy of chemotherapy by increasing oxidative stress in cancer cells .

Case Study 3: Neurodegenerative Diseases

NADP/NADPH has been linked to neuroprotection. In models of neurodegenerative diseases like Alzheimer's, increasing NADPH levels has been shown to reduce neuronal damage by enhancing antioxidant defenses .

Data Table: Biological Activities of this compound

特性

CAS番号 |

24292-60-2 |

|---|---|

分子式 |

C21H26N7Na2O17P3 |

分子量 |

787.4 g/mol |

IUPAC名 |

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

InChIキー |

WSDDJLMGYRLUKR-WUEGHLCSSA-L |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] |

異性体SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |

正規SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |

物理的記述 |

Grayish-white solid; [Merck Index] |

関連するCAS |

24292-60-2 |

同義語 |

Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。